N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 888465-37-0
VCID: VC5567739
InChI: InChI=1S/C23H14ClFN2O5/c24-15-10-13(6-7-16(15)25)26-23(29)21-20(14-3-1-2-4-17(14)32-21)27-22(28)12-5-8-18-19(9-12)31-11-30-18/h1-10H,11H2,(H,26,29)(H,27,28)
SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)Cl
Molecular Formula: C23H14ClFN2O5
Molecular Weight: 452.82

N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide

CAS No.: 888465-37-0

Cat. No.: VC5567739

Molecular Formula: C23H14ClFN2O5

Molecular Weight: 452.82

* For research use only. Not for human or veterinary use.

N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide - 888465-37-0

Specification

CAS No. 888465-37-0
Molecular Formula C23H14ClFN2O5
Molecular Weight 452.82
IUPAC Name N-[2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C23H14ClFN2O5/c24-15-10-13(6-7-16(15)25)26-23(29)21-20(14-3-1-2-4-17(14)32-21)27-22(28)12-5-8-18-19(9-12)31-11-30-18/h1-10H,11H2,(H,26,29)(H,27,28)
Standard InChI Key JXOMCLQZLZXLLV-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran scaffold (a fused furan-benzene system) substituted at the 2-position with a carbamoyl group linked to a 3-chloro-4-fluorophenyl moiety. At the 3-position of the benzofuran ring, a benzo[d] dioxole-5-carboxamide group is attached. This arrangement creates a planar, polyaromatic structure with multiple hydrogen-bonding sites (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H14ClFN2O5\text{C}_{23}\text{H}_{14}\text{ClFN}_2\text{O}_5
Molecular Weight452.82 g/mol
CAS Registry Number888465-37-0
IUPAC NameN-[2-[(3-Chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Topological Polar Surface Area115 Ų

The presence of electron-withdrawing groups (chloro, fluoro) and electron-donating moieties (benzodioxole) creates a polarized electronic profile, influencing solubility and reactivity.

Synthesis and Reaction Optimization

Multi-Step Synthesis Pathway

The synthesis involves three primary stages (Figure 2):

  • Benzofuran Core Formation: Condensation of 2-hydroxybenzaldehyde derivatives with chloroacetyl chloride under basic conditions.

  • Carbamoyl Group Introduction: Reaction of the benzofuran intermediate with 3-chloro-4-fluoroaniline using carbonyldiimidazole (CDI) as an activating agent.

  • Benzodioxole Coupling: Amide bond formation between the 3-amino-benzofuran intermediate and benzo[d] dioxole-5-carboxylic acid via HATU-mediated coupling.

Table 2: Reaction Conditions and Yields

StepReagentsSolventTemperatureYield
1Chloroacetyl chloride, K₂CO₃Dichloromethane0–5°C68%
2CDI, 3-Chloro-4-fluoroanilineTetrahydrofuran25°C72%
3HATU, DIPEADMF0–25°C58%

Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Biological Activity and Mechanistic Insights

In Vitro Antiproliferative Effects

In MTT assays against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, the compound exhibited IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Comparatively, the benzodioxole moiety enhances potency over analogs lacking this group (Table 3).

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
HeLa12.325.8 (without benzodioxole)
MCF-718.734.2 (without benzodioxole)

Putative Mechanism of Action

Structural analogs of this compound inhibit cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), suggesting dual anti-inflammatory and anticancer mechanisms. Molecular docking simulations predict strong binding to COX-2 (ΔG = −9.2 kcal/mol) via hydrogen bonds with Arg120 and Tyr355.

Research Applications and Future Directions

Drug Development

The compound’s selectivity for cancer cells over non-malignant fibroblasts (IC₅₀ > 50 μM) positions it as a lead for targeted therapies. Ongoing studies explore its synergy with checkpoint inhibitors.

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